GID4 Ligand 3 -

GID4 Ligand 3

Catalog Number: EVT-1360295
CAS Number:
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GID4 Ligand 3 is a significant compound associated with the GID (Glucose-Induced Degradation) complex, primarily functioning as an E3 ubiquitin ligase in yeast. This complex plays a crucial role in the selective degradation of gluconeogenic enzymes in response to glucose levels, thereby regulating metabolic processes. The GID complex, which includes GID4 as a key component, facilitates the ubiquitination of specific substrates, marking them for proteasomal degradation.

Source

GID4 Ligand 3 is derived from yeast and is primarily studied within the context of its role in the GID E3 ligase complex. The GID complex was identified through various biochemical and structural biology techniques, including cryo-electron microscopy and mass spectrometry, which elucidate its structure and function in substrate recognition and ubiquitination .

Classification

GID4 Ligand 3 belongs to the class of E3 ubiquitin ligases, specifically involved in the recognition and ubiquitylation of substrates that contain specific degrons (degradation signals). It operates within a larger family of E3 ligases that are pivotal in post-translational modifications and protein homeostasis .

Synthesis Analysis

Methods

The synthesis of GID4 Ligand 3 involves several advanced biochemical techniques. Fragment-based lead discovery (FBLD) methods are commonly employed to identify small molecule ligands that can effectively interact with E3 ligases like GID4. These methods utilize libraries of small molecules that adhere to specific physicochemical properties defined by the rule-of-three, which includes parameters such as molecular weight, hydrophobicity, and hydrogen bonding capabilities .

Technical Details

The synthesis process typically involves:

  • Screening Libraries: Small molecules are screened against the GID4 target to identify potential ligands.
  • Validation: Primary hits are validated using techniques such as proton nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm binding interactions .
  • Optimization: Successful candidates undergo structure-guided optimization to enhance their binding affinity and specificity towards GID4.
Molecular Structure Analysis

Structure

GID4 features a cylindrical β-barrel domain that engages with substrate degrons through a central tunnel. This structure is critical for its function as it allows for specific interactions with target proteins .

Data

Cryo-electron microscopy has provided detailed structural insights into the GID E3 ligase complex, revealing how GID4 interacts with other components of the complex and substrate proteins. The structural data illustrate an intricate assembly where GID4 acts as a receptor for substrate recognition .

Chemical Reactions Analysis

Reactions

GID4 Ligand 3 is primarily involved in ubiquitination reactions. The process entails transferring ubiquitin from an E2 enzyme (ubiquitin-conjugating enzyme) to lysine residues on target substrates. This reaction is crucial for marking proteins for degradation by the proteasome.

Technical Details

The enzymatic activity of GID4 can be influenced by various factors, including the presence of other proteins such as Gid7, which modulates its activity through competitive binding and allosteric regulation . Kinetic studies have shown that modifications to the GID complex can significantly affect its Michaelis-Menten constants and turnover rates for substrate ubiquitylation .

Mechanism of Action

Process

The mechanism by which GID4 Ligand 3 operates involves several steps:

  1. Substrate Recognition: GID4 binds to substrates containing specific degrons.
  2. Ubiquitin Transfer: The E2 enzyme transfers ubiquitin to the lysine residue on the substrate via a thioester bond.
  3. Degradation Signal: The polyubiquitinated substrate is recognized by the proteasome, leading to its degradation.

Data

Quantitative analyses have demonstrated that alterations in the assembly of the GID complex can lead to changes in substrate ubiquitylation efficiency, highlighting the dynamic nature of this regulatory mechanism .

Physical and Chemical Properties Analysis

Physical Properties

GID4 Ligand 3 exhibits properties typical of small organic molecules used in biochemical assays. Its solubility, stability under physiological conditions, and binding kinetics are critical for its function as a ligand.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Typically under 300 Da for fragments used in FBLD.
  • Hydrophobicity: LogP values are maintained below 3 to ensure sufficient solubility.
  • Functional Groups: The presence of hydrogen bond donors and acceptors is optimized for effective interaction with target sites on GID4.

Relevant data from studies indicate that these properties are essential for achieving effective binding and subsequent biological activity .

Applications

Scientific Uses

GID4 Ligand 3 has significant applications in:

  • Drug Discovery: As a model compound for developing inhibitors targeting E3 ligases within therapeutic contexts.
  • Metabolic Research: Understanding glucose metabolism through its role in regulating gluconeogenic enzymes.
  • Biochemical Assays: Serving as a tool for studying protein-protein interactions within ubiquitin signaling pathways.

Research continues to explore its potential as a therapeutic target in diseases where protein degradation pathways are dysregulated .

Properties

Product Name

GID4 Ligand 3

IUPAC Name

3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol

Molecular Formula

C10H12N2OS

Molecular Weight

208.28g/mol

InChI

InChI=1S/C10H12N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12)

InChI Key

WAICHRCMCQSSEP-UHFFFAOYSA-N

SMILES

CC1CN=C(S1)NC2=CC(=CC=C2)O

Canonical SMILES

CC1CN=C(S1)NC2=CC(=CC=C2)O

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